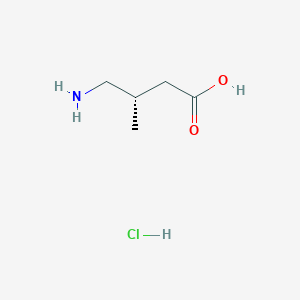
(3S)-4-Amino-3-methylbutansäure-Hydrochlorid
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, “(3S)-4-amino-3-methylbutanoic acid hydrochloride” suggests that this is an amino acid derivative with a chiral center at the 3rd carbon atom .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and conformational flexibility. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, polarity, and reactivity. These properties can often be predicted using computational chemistry, but they are usually confirmed through experimental testing .Wissenschaftliche Forschungsanwendungen
Pharmazeutika und Medizin
L-Valin-Hydrochlorid wird in der Pharmaindustrie eingesetzt, da es die Phagozytose von multiresistenten bakteriellen Krankheitserregern durch Makrophagen fördert. Es aktiviert den PI3K/Akt1-Signalweg und hemmt die Arginase-Aktivität, was zu einer erhöhten Produktion von Stickstoffmonoxid führt, das für die Immunantwort essentiell ist .
Neurowissenschaften
Als Vorläufer für die Synthese von Neurotransmittern wie Gamma-Aminobuttersäure (GABA) ist L-Valin-Hydrochlorid an der Regulierung der Gehirnaktivität und der Förderung der Entspannung beteiligt. Es kann sich auch positiv auf die Stimmung und die kognitiven Funktionen auswirken .
Tierernährung
In Tierfutter dient L-Valin-Hydrochlorid als essentieller Aminosäurezusatz, um das Gleichgewicht der Aminosäuren aufrechtzuerhalten oder wiederherzustellen, das für das Wachstum und die Gesundheit von Tieren entscheidend ist .
Metabolic Engineering
L-Valin-Hydrochlorid wird durch metabolic engineering von mikrobiellen Zellen hergestellt. Es findet Anwendung von der Zugabe zu Tierfutter bis hin zu einem Inhaltsstoff in Kosmetika und Spezialnährstoffen in der pharmazeutischen und landwirtschaftlichen Industrie .
Biotechnologie
Genetisch veränderte Stämme von Corynebacterium glutamicum werden industriell zur Produktion von L-Valin-Hydrochlorid verwendet. Dieser Prozess beinhaltet das Verständnis der globalen Stoffwechsel- und Regulationsnetzwerke, die für die L-Valin-Biosynthese verantwortlich sind .
Sicherheit von Tierfutter
L-Valin-Hydrochlorid, das durch Fermentation mit gentechnisch veränderten Stämmen hergestellt wird, wurde auf seine Sicherheit und Wirksamkeit als Futtermittelzusatz für Tiere untersucht, um sicherzustellen, dass es bestimmte Fütterungsbedingungen ohne negative Auswirkungen erfüllt .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-4-amino-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNMCRZGRMXQAW-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)
![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)






![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)



